An In-depth Technical Guide to 3-Bromo-4-methoxyphenylacetonitrile (CAS No. 772-59-8)
An In-depth Technical Guide to 3-Bromo-4-methoxyphenylacetonitrile (CAS No. 772-59-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-methoxyphenylacetonitrile, a key chemical intermediate with the CAS number 772-59-8. The document details its chemical and physical properties, provides illustrative experimental protocols for its synthesis and subsequent reactions, and explores its applications in synthetic chemistry, particularly in the realm of drug discovery and development. Safety and handling precautions are also addressed. This guide is intended to be a valuable resource for researchers and scientists engaged in organic synthesis and medicinal chemistry.
Chemical and Physical Properties
3-Bromo-4-methoxyphenylacetonitrile is a halogenated aromatic nitrile. It is a solid at room temperature and has been identified as a marine-derived natural product found in Aiolochroia crassa.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 772-59-8 | [1] |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 50.5-56.5 °C | [2] |
| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)acetonitrile | |
| Synonyms | 3-Bromo-4-methoxybenzyl cyanide | [1] |
| Purity | >98% (HPLC) is commercially available | [1] |
Synthesis and Purification
Illustrative Synthesis Protocol: Cyanation of 3-Bromo-4-methoxybenzyl Bromide
This protocol is based on the general principles of nucleophilic substitution for the preparation of benzyl cyanides.
Materials:
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3-Bromo-4-methoxybenzyl bromide
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Sodium cyanide (NaCN)
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Ethanol
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Water
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Dichloromethane (for extraction)
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Anhydrous magnesium sulfate (for drying)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 3-Bromo-4-methoxybenzyl bromide (1 equivalent) in a mixture of ethanol and water.
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Add sodium cyanide (1.1 to 1.5 equivalents) to the solution.
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Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Partition the remaining aqueous residue with dichloromethane.
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Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude 3-Bromo-4-methoxyphenylacetonitrile by recrystallization or column chromatography to yield a white to off-white solid.[2]
Synthetic Workflow for 3-Bromo-4-methoxyphenylacetonitrile.
Chemical Reactivity and Applications in Drug Development
3-Bromo-4-methoxyphenylacetonitrile serves as a versatile building block in organic synthesis, primarily due to the presence of the reactive aryl bromide and nitrile functionalities.
Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the phenyl ring. This is a widely used strategy in the synthesis of complex molecular scaffolds for drug discovery.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
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3-Bromo-4-methoxyphenylacetonitrile (1 equivalent)
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Arylboronic acid (1.1-1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
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Solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water)
Procedure:
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To a reaction vessel, add 3-Bromo-4-methoxyphenylacetonitrile, the arylboronic acid, the base, and the solvent.
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Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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Add the palladium catalyst to the reaction mixture.
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Heat the reaction to the desired temperature (typically 80-120 °C) and stir for several hours, monitoring by TLC.
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After completion, cool the reaction to room temperature and dilute with an organic solvent.
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Wash the organic layer with water and brine, then dry over an anhydrous salt.
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Concentrate the solution and purify the crude product by column chromatography.
Suzuki-Miyaura Coupling Reaction Workflow.
Transformations of the Nitrile Group
The nitrile group can be transformed into other valuable functional groups:
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Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(3-bromo-4-methoxyphenyl)acetic acid.
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Reduction: The nitrile can be reduced to a primary amine, 2-(3-bromo-4-methoxyphenyl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
These transformations make 3-Bromo-4-methoxyphenylacetonitrile a valuable precursor for a wide range of more complex molecules, including potential pharmaceutical agents.
Biological Activity and Signaling Pathways
There is currently a lack of publicly available data on the specific biological activity and mechanism of action of 3-Bromo-4-methoxyphenylacetonitrile itself. However, the structural motifs present in this molecule are found in various biologically active compounds.
A prospective analysis based on structurally related compounds suggests potential for this molecule and its derivatives to exhibit a range of pharmacological properties, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities.[3] The brominated phenyl ring and the methoxy group can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with biological targets.
Given the absence of specific data, a diagram of a signaling pathway would be purely speculative. Researchers are encouraged to perform biological screening to elucidate the potential therapeutic applications of this compound and its derivatives.
Spectroscopic Data
While a comprehensive set of spectroscopic data is not available in the literature, ¹H NMR data for 3-Bromo-4-methoxyphenylacetonitrile has been reported.[4] The expected signals would correspond to the aromatic protons, the methylene protons of the acetonitrile group, and the methoxy protons. Further characterization using ¹³C NMR, mass spectrometry, and IR spectroscopy would be necessary to fully confirm the structure and purity of the synthesized compound.
Safety and Handling
Potential Hazards:
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Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
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Irritation: May cause skin, eye, and respiratory irritation.
Recommended Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
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Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
3-Bromo-4-methoxyphenylacetonitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its readily transformable functional groups, particularly the aryl bromide and nitrile moieties, make it an attractive starting material for the construction of complex molecular architectures. While its own biological activity remains to be fully explored, its utility as a building block in the synthesis of potentially bioactive compounds is clear. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted.
